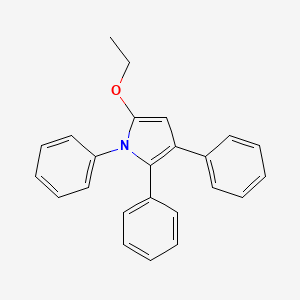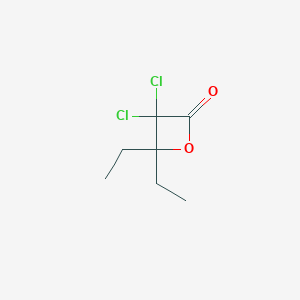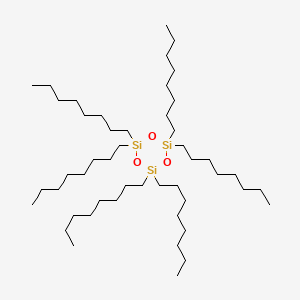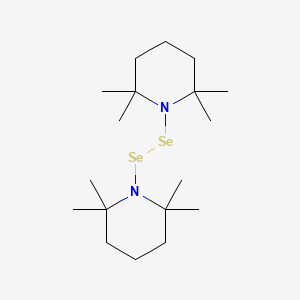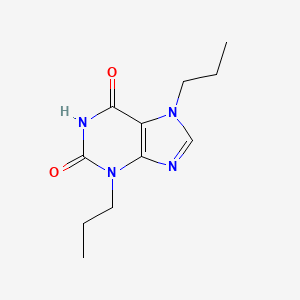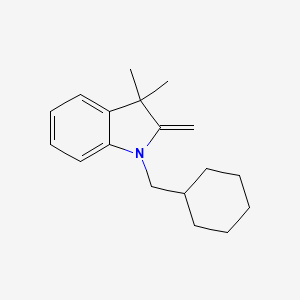
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester is an organic compound with the molecular formula C10H20O3 It is an ester derived from the reaction between propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester typically involves the esterification reaction between propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions include heating the reactants under reflux to facilitate the esterification process. The reaction can be represented as follows:
Propanoic acid, 2,2-dimethyl-+5-hydroxypentanol→Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The reactants are continuously fed into the reactor, and the product is continuously removed. This method ensures high efficiency and yield of the ester.
化学反応の分析
Types of Reactions
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to its parent alcohol and acid in the presence of water and an acid or base catalyst.
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: The ester can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol.
Oxidation: Corresponding carboxylic acids and other oxidation products.
Reduction: Corresponding alcohols.
科学的研究の応用
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the production of fragrances, flavors, and other industrial chemicals.
作用機序
The mechanism of action of propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release its parent alcohol and acid, which can then interact with biological molecules and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the ester is used.
類似化合物との比較
Similar Compounds
Propanoic acid, 2,2-dimethyl-: A related compound with similar chemical properties.
5-hydroxypentanol: The parent alcohol used in the synthesis of the ester.
Other esters of propanoic acid, 2,2-dimethyl-: Esters with different alcohol components but similar chemical properties.
Uniqueness
Propanoic acid, 2,2-dimethyl-, 5-hydroxypentyl ester is unique due to its specific combination of propanoic acid, 2,2-dimethyl- and 5-hydroxypentanol, which imparts distinct chemical properties and potential applications. Its unique structure allows it to interact with specific molecular targets and pathways, making it valuable in various scientific research and industrial applications.
特性
CAS番号 |
133095-88-2 |
|---|---|
分子式 |
C10H20O3 |
分子量 |
188.26 g/mol |
IUPAC名 |
5-hydroxypentyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C10H20O3/c1-10(2,3)9(12)13-8-6-4-5-7-11/h11H,4-8H2,1-3H3 |
InChIキー |
UGVAPOGKTLRCFQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



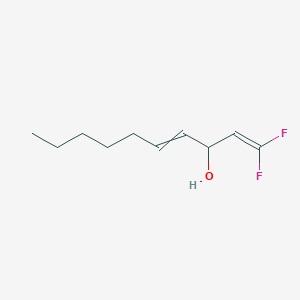
![3-Buten-2-one, 3-[(4-chlorophenyl)hydroxymethyl]-](/img/structure/B14270254.png)
![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
![benzyl (2S)-2-[[(2S,6R)-2,6-dimethylpiperidine-1-carbonyl]amino]-4,4-dimethylpentanoate](/img/structure/B14270287.png)
